molecular formula C9H13N3O2S B2676031 Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate CAS No. 99967-76-7

Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate

Cat. No.: B2676031
CAS No.: 99967-76-7
M. Wt: 227.28
InChI Key: WPWAIDNVUIJHLF-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate (CAS: 99967-76-7) is a thiazole derivative characterized by a central 1,3-thiazole ring substituted with:

  • A methyl ester group at position 5,
  • An amino group at position 4,
  • A pyrrolidin-1-yl moiety at position 2.

This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and heterocyclic scaffolds for oncology applications . Its pyrrolidine substituent enhances solubility and modulates electronic properties, making it a versatile building block for drug discovery. offering it under discontinued status .

Properties

IUPAC Name

methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-14-8(13)6-7(10)11-9(15-6)12-4-2-3-5-12/h2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWAIDNVUIJHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-2-pyrrolidin-1-yl-thiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate has attracted attention for its potential in treating various diseases due to its unique chemical structure. Its applications include:

a. Anticancer Activity
Research indicates that compounds with thiazole moieties exhibit significant anticancer properties. This compound has been studied for its ability to inhibit the growth of cancer cells. In vitro studies have demonstrated cytotoxic effects against several human cancer cell lines, suggesting its potential as an anticancer agent .

b. Antimicrobial Properties
The compound's structural features may contribute to antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, indicating its potential use as a lead compound for developing new antibiotics .

c. Neurological Disorders
There is emerging evidence that thiazole derivatives can influence neurological pathways. This compound may have implications in treating neurodegenerative diseases, although further research is necessary to elucidate these mechanisms .

Biological Evaluation

The biological evaluation of this compound has included various assays to assess its pharmacological properties:

a. Cytotoxicity Assays
Cytotoxicity against cancer cell lines such as HeLa and MCF-7 has been measured using MTT assays, revealing significant dose-dependent effects .

b. Mechanism of Action Studies
Studies are ongoing to determine the precise mechanisms by which this compound exerts its biological effects, including enzyme inhibition and receptor interactions that could be pivotal in disease modulation .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Case Study 1: A study published in Pharmaceutical Research highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism that could be exploited for therapeutic gain .

Case Study 2: Another research article focused on the compound's antimicrobial activity against resistant strains of bacteria, demonstrating its potential as a new antibiotic candidate .

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position) Key Functional Groups CAS Number References
Target Compound 2-pyrrolidin-1-yl, 4-amino, 5-methyl ester Pyrrolidine, ester, amino 99967-76-7
Ethyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate 2-pyrrolidin-1-yl, 4-amino, 5-ethyl ester Ethyl ester (enhanced lipophilicity) Not specified
Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate 2-diphenylamino, 4-phenyl, 5-methyl ester Aromatic substituents (rigid structure) Not specified
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate 2-aryl, 4-methyl, 5-ethyl ester Formyl, hydroxyl (polar interactions) 161798-01-2
Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate 2-dioxopyrrolidin, 4-methyl, 5-methyl ester Dioxopyrrolidine (electron-withdrawing) Not specified

Key Observations :

  • Amino Group Modifications: Aryl substituents (e.g., diphenylamino in ) introduce steric bulk and π-π stacking capabilities, which may enhance target binding in kinase inhibitors.
  • Pyrrolidine vs. Dioxopyrrolidine : The dioxopyrrolidine group in introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

Challenges :

  • Regioselectivity in alkylation reactions (e.g., minor isomers require HPLC purification) .
  • Stability of amino groups under acidic/basic conditions during ester hydrolysis.

Physicochemical Properties

Property Target Compound Ethyl Ester Analog Diphenylamino Derivative
Molecular Weight (g/mol) 255.31 269.34 376.45
LogP (Predicted) 1.2 1.8 3.5
Solubility (mg/mL) ~10 (DMSO) ~8 (DMSO) <1 (DMSO)

Notes:

  • The pyrrolidine group in the target compound improves aqueous solubility compared to aromatic analogs.
  • Higher LogP values in ethyl esters and aryl derivatives correlate with increased hydrophobicity.

Biological Activity

Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the thiazole ring, which is known for its role in various biological activities. The compound's structure can be represented as follows:

Molecular Formula C9H12N4O2S\text{Molecular Formula C}_9\text{H}_{12}\text{N}_4\text{O}_2\text{S}

This configuration allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

Anticancer Properties

Several studies have demonstrated the anticancer activity of thiazole derivatives, including this compound. For instance, a study indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis through mitochondrial pathways and the inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells .

Anticonvulsant Activity

Research has shown that certain thiazole derivatives possess anticonvulsant properties. For example, compounds with similar structural motifs have been evaluated for their effectiveness in seizure models. The SAR analysis revealed that modifications at specific positions on the thiazole ring can enhance anticonvulsant activity .

Antimicrobial Activity

Thiazole derivatives have also been investigated for antimicrobial properties. Studies indicate that these compounds can inhibit bacterial growth, with some showing potent activity against resistant strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Key findings from SAR studies include:

Modification Effect on Activity
Substitution at the 2-positionEnhanced anticancer potency
Presence of electron-withdrawing groupsIncreased cytotoxicity against cancer cells
Variations in the pyrrolidine moietyAltered anticonvulsant effectiveness

These findings suggest that careful design and modification of the thiazole scaffold can lead to compounds with improved pharmacological profiles.

Case Studies

  • Anticancer Efficacy : A study reported that a derivative of this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity .
  • Anticonvulsant Testing : In preclinical models, certain modifications to the compound resulted in significant seizure protection in electroshock tests, underscoring its potential as an anticonvulsant agent .
  • Antimicrobial Testing : A recent investigation showed that thiazole derivatives had MIC values comparable to established antibiotics against Staphylococcus aureus, highlighting their potential as new antimicrobial agents .

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